Mitiglinide Calcium is a chemical compound investigated for its potential to stimulate insulin secretion. [] It is classified as a glinide, a class of benzoic acid derivatives. [] The scientific interest in Mitiglinide Calcium stems from its potential to address postprandial hyperglycemia, a condition characterized by elevated blood glucose levels after meals. [] This makes it a relevant subject of research for understanding insulin secretion mechanisms and developing potential therapeutic strategies for diabetes.
Mitiglinide calcium is derived from mitiglinide, which is synthesized through various chemical processes. The compound is classified under organic compounds and is specifically categorized as a low-molecular-weight organic compound. Its chemical formula can be represented as , indicating its composition includes calcium, carbon, hydrogen, nitrogen, and oxygen.
The synthesis of mitiglinide calcium involves several steps that utilize various reagents and conditions to achieve high yield and purity.
The molecular structure of mitiglinide calcium reveals significant insights into its functionality.
Mitiglinide calcium participates in various chemical reactions that are essential for its synthesis and application.
Mitiglinide acts primarily by influencing pancreatic function.
Mitiglinide calcium exhibits distinct physical and chemical properties that contribute to its functionality.
Mitiglinide calcium has several significant applications in medicine and research.
Mitiglinide calcium (calcium (2S)-2-benzyl-3-(hexahydro-1H-isoindol-2-yl)-3-oxopropanoate hydrate) is a potent insulin secretagogue that functions through rapid, reversible inhibition of adenosine triphosphate-sensitive potassium (KATP) channels in pancreatic β-cells. These channels, composed of Kir6.2 pore-forming subunits and sulfonylurea receptor 1 regulatory subunits, serve as critical metabolic sensors linking glucose metabolism to insulin exocytosis. Under physiological conditions, elevated blood glucose increases the intracellular adenosine triphosphate/adenosine diphosphate ratio, prompting KATP channel closure. This depolarizes the β-cell membrane, activating voltage-dependent calcium channels and triggering calcium influx that stimulates insulin granule fusion [1] [5].
Mitiglinide calcium mimics this process by directly binding to sulfonylurea receptor 1, inducing channel closure independent of cellular metabolism. Electrophysiological studies using inside-out patches from Xenopus oocytes coexpressing Kir6.2/sulfonylurea receptor 1 demonstrate that mitiglinide inhibits channel activity at nanomolar concentrations (half-maximal inhibitory concentration = 4 nM). This inhibition occurs via two distinct sites: a high-affinity site on sulfonylurea receptor 1 and a low-affinity site on Kir6.2. Critically, the drug's action is only slowly reversible on experimental timescales, distinguishing it kinetically from other rapid-acting secretagogues [1] [3]. The resultant membrane depolarization initiates calcium influx through L-type voltage-gated calcium channels, culminating in transient insulin secretion that effectively controls postprandial hyperglycemia in type 2 diabetes mellitus [5] [8].
Mitiglinide calcium exhibits exceptional selectivity (>1,000-fold) for pancreatic β-cell KATP channels (Kir6.2/sulfonylurea receptor 1) over cardiac (Kir6.2/sulfonylurea receptor 2A) or vascular smooth muscle (Kir6.2/sulfonylurea receptor 2B) isoforms. This selectivity originates from specific molecular interactions within the sulfonylurea receptor 1 binding pocket, elucidated through cryogenic electron microscopy and mutagenesis studies [1] [6].
Table 1: Selectivity Profile of Mitiglinide for KATP Channel Isoforms
Channel Composition | Tissue Distribution | Mitiglinide Half-Maximal Inhibitory Concentration |
---|---|---|
Kir6.2/Sulfonylurea receptor 1 | Pancreatic β-cells | 4 nM |
Kir6.2/Sulfonylurea receptor 2A | Cardiac myocytes | 3 μM |
Kir6.2/Sulfonylurea receptor 2B | Vascular smooth muscle | 5 μM |
Source: Adapted from Gribble et al. (2001) [1]
The molecular basis for this selectivity was revealed through cryogenic electron microscopy structures of mitiglinide-bound sulfonylurea receptor 1 at 3.8 Å resolution. Mitiglinide occupies a well-defined hydrophobic pocket within the transmembrane domain of sulfonylurea receptor 1, distinct from but overlapping with the glibenclamide-binding site. This pocket is formed by transmembrane helices 7, 8, 16, and 17, with key interactions involving sulfonylurea receptor 1 residues absent or divergent in sulfonylurea receptor 2 isoforms. Mutagenesis experiments confirm that substituting sulfonylurea receptor 1-specific residues (e.g., Ser1237 in transmembrane helix 16) with sulfonylurea receptor 2-equivalent residues (Tyr) abolishes high-affinity binding, converting the channel's sensitivity to resemble sulfonylurea receptor 2-containing channels [1] [6].
Sulfonylurea receptor 1 undergoes substantial conformational rearrangements upon mitiglinide binding, locking the transporter in a nucleotide-binding domain-separated, inward-facing conformation. Cryogenic electron microscopy analysis demonstrates that mitiglinide binding stabilizes sulfonylurea receptor 1 in a state where the central vestibule is wide open to the cytosol, while the extracellular gate remains tightly closed. This conformation differs significantly from the semi-open state observed with repaglinide or the occluded state induced by glibenclamide [6].
The binding of mitiglinide triggers a rotational movement of the transmembrane domain that physically separates the nucleotide-binding domains by approximately 5 Å, preventing their dimerization. This separation disrupts the adenosine triphosphatase activity essential for channel activation by adenosine diphosphate, thereby stabilizing the channel in a closed state. Molecular dynamics simulations suggest that mitiglinide's tetrahydroisoindoline group anchors it to transmembrane helix 16, while its benzyl moiety engages hydrophobic residues in transmembrane helix 17, creating a "molecular glue" that hinders the conformational flexibility required for channel reopening. This induced-fit mechanism explains the drug's slow dissociation kinetics observed in electrophysiological experiments [1] [6].
Mitiglinide calcium belongs to the meglitinide class of insulin secretagogues but exhibits distinct pharmacodynamic properties compared to sulfonylureas (e.g., glibenclamide) and other glinides (e.g., repaglinide, nateglinide). These differences arise from variations in binding kinetics, receptor interactions, and glucose dependency.
Table 2: Pharmacodynamic Comparison of KATP Channel Inhibitors
Property | Mitiglinide | Glibenclamide | Repaglinide | Nateglinide |
---|---|---|---|---|
Sulfonylurea receptor 1 Half-Maximal Inhibitory Concentration | 4 nM | 4 nM | 300 nM | 7.5 μM |
Sulfonylurea receptor 2A Half-Maximal Inhibitory Concentration | >10 μM | 27 nM | 2.1 μM | >100 μM |
Onset of Action | <10 minutes | 30-60 minutes | <15 minutes | <10 minutes |
Glucose-Dependent Secretion | Moderate | Weak | Weak | Strong |
Binding Site | A-site (transmembrane domain) | A+B sites | A-site | Unknown |
Sources: Reimann et al. (2001); Hu et al. (2000); Gribble et al. (1998) [1] [3] [7]
Mitiglinide shares the benzoic acid moiety common to meglitinide-derived compounds but possesses a unique tetrahydroisoindoline group that confers high sulfonylurea receptor 1 specificity. Unlike sulfonylureas that bind simultaneously to two sites (A-site: transmembrane domain; B-site: N-terminal domain) to cause irreversible inhibition, mitiglinide interacts exclusively with the A-site, permitting channel reactivation as plasma concentrations decline. Compared to repaglinide, mitiglinide exhibits 75-fold greater affinity for sulfonylurea receptor 1 and negligible activity against sulfonylurea receptor 2A even at 100 μM concentrations. Nateglinide, while also sulfonylurea receptor 2-sparing, shows 1,875-fold lower sulfonylurea receptor 1 affinity than mitiglinide. Functionally, mitiglinide demonstrates intermediate glucose dependency—stronger than sulfonylureas but less pronounced than nateglinide—due to its ability to partially amplify signaling distal to membrane depolarization under hyperglycemic conditions [3] [7] [9].
The mitiglinide-binding pocket within sulfonylurea receptor 1 is architecturally defined by four transmembrane helices (transmembrane helix 7, transmembrane helix 8, transmembrane helix 16, transmembrane helix 17) that create a hydrophobic cavity of approximately 650 ų. Cryogenic electron microscopy structures reveal that transmembrane helix 16 and transmembrane helix 17 constitute the primary ligand-binding surface, while transmembrane helix 7 and transmembrane helix 8 form stabilizing contacts that shape the pocket [6].
Key molecular interactions include:
The unique architecture of this pocket explains mitiglinide's isoform selectivity: sulfonylurea receptor 2A contains bulkier residues at equivalent positions (e.g., Phe1237→Leu, Met1249→Thr, Tyr1310→Phe), reducing binding affinity. Mutagenesis studies confirm that substituting sulfonylurea receptor 1 residues into sulfonylurea receptor 2A (e.g., Thr1249→Met) confers partial sensitivity to mitiglinide, while reciprocal mutations in sulfonylurea receptor 1 (e.g., Met1249→Thr) diminish binding. This precise molecular recognition enables targeted therapy for postprandial hyperglycemia without significant cardiovascular effects [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7